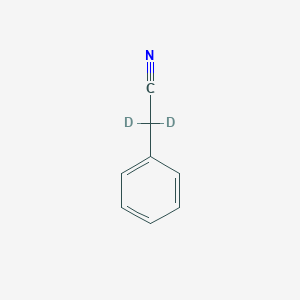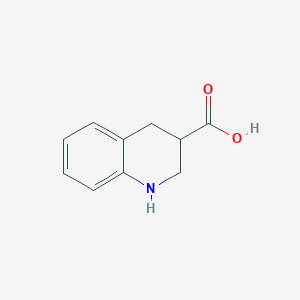
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives has been achieved through multiple synthetic approaches. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent advancements have introduced techniques like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction. These methods have facilitated the construction of a variety of derivatives, showcasing the versatility of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid in synthetic chemistry (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid derivatives has been extensively studied to understand their biological and chemical properties. Techniques such as X-ray diffraction, NMR spectroscopy, and single crystal analysis have been employed to characterize these compounds and elucidate their conformational and stereochemical aspects, which are crucial for their biological activity and synthetic utility.
Chemical Reactions and Properties
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid participates in various chemical reactions, including decarboxylation, alkylation, and cycloaddition reactions. These reactions are essential for the synthesis of complex molecules and the development of novel compounds with potential pharmaceutical applications. The compound's reactivity is a key factor in its utility as a building block in organic synthesis.
Physical Properties Analysis
The physical properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, such as solubility, melting point, and optical purity, are significant for its application in medicinal chemistry. These properties are determined by its molecular structure and influence its behavior in synthetic and biological systems.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid, including acidity, basicity, and reactivity towards various reagents, play a crucial role in its synthetic applications. Understanding these properties is essential for optimizing reaction conditions and developing new synthetic methodologies.
- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (Kotha, Deodhar, & Khedkar, 2014)
- Additional sources from the literature provide further information on the synthesis, molecular structure, chemical reactions, and properties of 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives.
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry :
- P-Chiral, N-phosphoryl sulfonamide Brønsted acids show potential in environmentally benign and metal-free organocatalytic synthesis of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, potentially benefiting drug discovery (Mbaezue, Topić, & Tsantrizos, 2023).
- Tetrahydroquinoline-8-carboxylic acid derivatives show potential as novel Disease-Modifying Antirheumatic Drugs (DMARDs) for treating adjuvant arthritis and suppressing bone destruction (Kohno et al., 1997).
- The synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, indicating high specific activity and potential applications in various fields, was achieved efficiently (Kotha & Banerjee, 2007).
Organic Synthesis and Chemical Characterization :
- Various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the N-carboxy anhydride and N-acetyl derivative, were identified and characterized (Jansa, Macháček, & Bertolasi, 2006).
- A practical and efficient synthesis of α-aminophosphonic acids incorporated into 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline heterocycles was presented, offering conformationally constrained analogues of pipecolic acid (Ordóñez et al., 2016).
- A stereoselective reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali yielded individual cis isomers of 1,2,3,4-tetrahydroquinoline-4-carboxylic acids (Zhuravleva et al., 2009).
Pharmacological Studies :
- Helquinoline, a new tetrahydroquinoline antibiotic from Janibacter limosus, exhibited high biological activity against bacteria and fungi (Asolkar et al., 2004).
- The study of 2-Carboxytetrahydroquinolines revealed conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor, highlighting its potential in neurotransmitter recognition (Carling et al., 1992).
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNDFZVAKDYFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552780 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
CAS RN |
114527-53-6 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

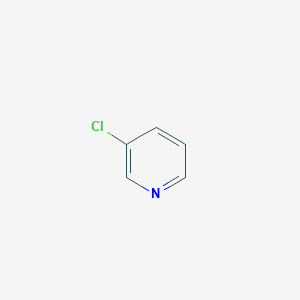
![{5-Chloro-2-[(cyclopropylmethyl)amino]phenyl}(phenyl)methanone](/img/structure/B48279.png)

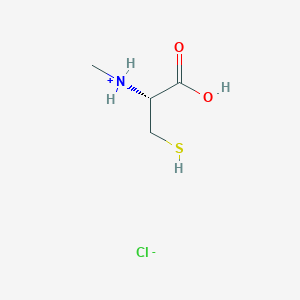
![1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine](/img/structure/B48284.png)

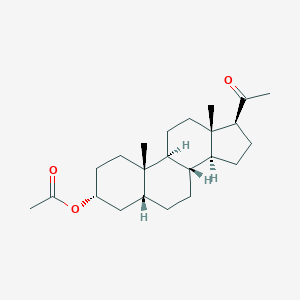
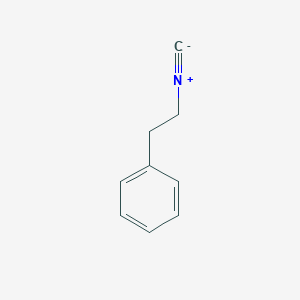


![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)
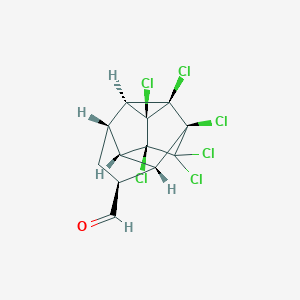
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
